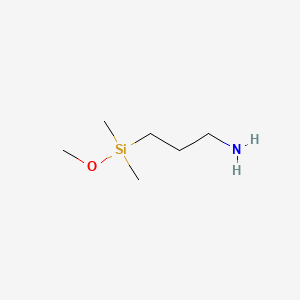

(3-Aminopropyl)dimethylmethoxysilane

Descripción

Overview of Aminosilanes in Materials Science and Chemistry

Aminosilanes are a class of organosilicon compounds that possess both an amino (-NH2) functional group and hydrolyzable alkoxy groups attached to a silicon atom. cfmats.comsinosil.com This bifunctional nature allows them to act as molecular bridges between inorganic substrates (like glass, metals, and silica) and organic polymers. sinosil.comchemicalbook.com The alkoxy groups can hydrolyze to form silanol (B1196071) groups, which then condense with hydroxyl groups on inorganic surfaces to form stable covalent siloxane (Si-O-Si) bonds. nih.govgelest.com Simultaneously, the amino group can react or interact with a wide range of organic polymers, enhancing adhesion and compatibility between the two dissimilar materials. sinosil.com

This unique capability makes aminosilanes indispensable as coupling agents, adhesion promoters, surface modifiers, and crosslinking agents in numerous industries. cfmats.comgelest.com They are critical components in the manufacturing of composites, adhesives, sealants, coatings, and glass fibers, where they improve mechanical strength, durability, and resistance to moisture and chemicals. chemicalbook.comgelest.com The applications of aminosilanes extend to advanced fields such as semiconductor manufacturing for depositing silicon oxide films and in the development of materials for biomedical devices. metoree.com

Significance of APDMMS within the Organosilicon Compound Class

(3-Aminopropyl)dimethylmethoxysilane, or APDMMS, is a specific type of aminosilane (B1250345) with the chemical formula C6H17NOSi. nih.gov Its structure is characterized by a propyl chain connecting an amino group to a silicon atom that is bonded to two methyl groups and one methoxy (B1213986) group.

The presence of a single methoxy group makes APDMMS a monofunctional alkoxysilane. This is significant because, unlike trialkoxysilanes such as (3-Aminopropyl)triethoxysilane (APTES), which can polymerize in three dimensions, APDMMS has a more controlled reaction, which is often desired for forming well-defined, self-assembled monolayers on surfaces. nih.govnih.gov The dimethyl substitution on the silicon atom further influences its reactivity and the ultimate structure of the functionalized surface.

The primary amine group on APDMMS provides a reactive site for a variety of chemical modifications, making it a valuable molecule for surface functionalization where the introduction of amine groups is desired. chemicalbook.com Research has shown that the aminopropyl group can also catalyze the reaction of the silane (B1218182) with surface hydroxyl groups. nih.gov

Table 1: Properties of this compound (APDMMS)

| Property | Value |

|---|---|

| IUPAC Name | 3-[methoxy(dimethyl)silyl]propan-1-amine nih.gov |

| CAS Number | 31024-26-7 nih.gov |

| Molecular Formula | C6H17NOSi nih.gov |

| Molecular Weight | 147.29 g/mol nih.gov |

Historical Context of APDMMS Research and Development

The development of aminosilanes as commercial products began several decades ago, with companies recognizing their potential as adhesion promoters in the 1950s. cfmats.com The synthesis and application of various aminosilanes have since evolved significantly. While specific historical details for APDMMS are not extensively documented in isolation, its development is part of the broader advancement in organosilane chemistry.

Traditional synthesis routes for aminosilanes often involved the reaction of chlorosilanes with amines, which produces corrosive byproducts. rsc.org More recent research has focused on sustainable preparation methods, such as the dehydrocoupling of amines and silanes, which offers a more environmentally friendly pathway to Si-N bond formation. rsc.org The commercialization of a wide range of aminosilanes, including those with varying numbers of alkoxy and amino groups, has been driven by the increasing demand for high-performance materials in diverse technological fields. For instance, some manufacturers have been producing aminosilanes for over 30 years, indicating a long history of industrial use and continuous development. sinosil.com

Emerging Research Directions for APDMMS

Current and future research involving APDMMS and similar aminosilanes is focused on several key areas, aiming to enhance material performance and enable new technologies.

One significant area of investigation is the hydrolytic stability of aminosilane-functionalized surfaces, particularly for applications in aqueous environments. acs.orgnih.gov Studies have shown that the amine functionality can catalyze the hydrolysis of the siloxane bond, leading to the loss of the surface coating over time. acs.orgnih.gov Consequently, research is underway to understand and mitigate this degradation, for example, by modifying the length of the alkyl chain connecting the amine and the silicon atom. acs.orgnih.gov

Another promising research direction is the precise control over the orientation and density of APDMMS molecules on a substrate. A study on the closely related (3-aminopropyl)dimethylethoxysilane (APDMES) demonstrated a method to increase the surface concentration and control the orientation of the adsorbed molecules by using a pre-adsorbed catalyst. researchgate.net This level of control is crucial for applications in biosensors, where the specific presentation of functional groups is critical for effective biomolecule immobilization. nih.govnih.gov

Furthermore, APDMMS and other aminosilanes are being explored for the in-situ generation of silica (B1680970) nanoparticles within polymer matrices, creating advanced nanocomposites with enhanced properties. mdpi.com The use of aminosilanes as coupling agents in these systems leads to uniform dispersion and strong adhesion between the inorganic filler and the polymer matrix. mdpi.com These advanced materials have potential applications in areas requiring high-performance and fire-retardant properties. mdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-[methoxy(dimethyl)silyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NOSi/c1-8-9(2,3)6-4-5-7/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLXOMWIZZCOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369998 | |

| Record name | (3-Aminopropyl)dimethylmethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31024-26-7 | |

| Record name | (3-Aminopropyl)dimethylmethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31024-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Aminopropyl)(methoxy)dimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Aminopropyl)dimethylmethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[methoxy(dimethyl)silyl]propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Reaction Pathways of 3 Aminopropyl Dimethylmethoxysilane

Synthetic Routes for APDMMS and Related Aminosilanes

The production of aminofunctional silanes, a critical class of coupling agents, relies on well-established industrial and laboratory-scale reactions. These include transesterification of polysubstituted silanes and, more commonly, the hydrosilylation of unsaturated amines.

The synthesis of certain methoxysilanes can be achieved via a transesterification reaction. In this process, a readily available ethoxysilane, such as (3-Aminopropyl)triethoxysilane (APTES), is reacted with methanol (B129727). The reaction involves the exchange of the ethoxy groups on the silicon atom with methoxy (B1213986) groups from the alcohol.

This specific reaction, however, starting with APTES which has three ethoxy groups, would lead to the formation of (3-Aminopropyl)trimethoxysilane, a related but distinct compound from APDMMS. APTES itself is a widely used aminosilane (B1250345) for surface functionalization. wikipedia.org Its own synthesis can be achieved through methods like the reaction of triethoxysilane (B36694) with allylamine (B125299) or the ammonolysis of γ-chloropropyltriethoxysilane. chemicalbook.comgoogle.com The hydrolytic condensation of APTES is also a known route to produce silsesquioxanes. wikipedia.org

Hydrosilylation is a fundamental and atom-economical reaction for creating silicon-carbon bonds. mdpi.com For the synthesis of (3-Aminopropyl)dimethylmethoxysilane, the most direct route is the hydrosilylation of allylamine with dimethylmethoxysilane. This reaction involves the addition of the silicon-hydrogen (Si-H) bond of the hydrosilane across the carbon-carbon double bond of allylamine. The process requires a catalyst to proceed efficiently. mdpi.com A variety of transition metal complexes are known to catalyze this reaction effectively. nih.gov

Table 1: Comparison of Hydrosilylation Catalysis Methods

| Catalyst Type | Common Examples | Key Characteristics |

| Platinum Complexes | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst mdpi.comnih.gov | High catalytic activity, widely used in industry, can sometimes lead to side reactions or formation of colloidal platinum. mdpi.comacs.org |

| Ruthenium Compounds | [Cp*Ru(MeCN)₃]PF₆, [Ru(η³:η²:η³-C₁₂H₁₈)Cl₂] nih.govnih.gov | Effective alternative to platinum, can offer different selectivity and functional group tolerance. nih.govgoogle.com |

Platinum-based catalysts are the most prevalent and effective for industrial hydrosilylation processes. nih.govillinois.edu Complexes such as Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst are highly active and can achieve high conversion rates, often at parts-per-million (ppm) catalyst loadings. mdpi.comrsc.org The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum center, followed by alkene coordination, insertion, and reductive elimination of the final product. mdpi.com While highly efficient, these catalysts can sometimes promote side reactions, and the formation of colloidal platinum (platinum black) can occur, which is typically inactive for the desired reaction. mdpi.comacs.org

Ruthenium complexes have emerged as a viable alternative to platinum for catalyzing hydrosilylation reactions. nih.gov Various ruthenium-based catalysts have been developed that show significant activity. google.com For instance, cationic ruthenium complexes like [Cp*Ru(MeCN)₃]PF₆ have been shown to be active in the hydrosilylation of alkynes, demonstrating the metal's capability to facilitate Si-C bond formation. nih.gov Specific ruthenium(IV) complexes have also been used for the isomerization of allylamines, a related transformation. nih.gov These catalysts can offer advantages in terms of cost and, in some cases, improved selectivity or functional group tolerance compared to platinum. youtube.com

This methodology does not synthesize the APDMMS monomer itself but rather utilizes it or a similar aminosilane to create functionalized polymers. The process involves first grafting the aminosilane onto a substrate or polymer backbone. Subsequently, the pendant primary amine groups of the grafted silane (B1218182) serve as anchor points to initiate the oxidative graft polymerization of a suitable monomer, such as aniline (B41778). ysu.am

In this process, an oxidant like ammonium (B1175870) persulfate is used to initiate the polymerization of aniline from the surface-bound amine groups. ysu.amrsc.org This results in the growth of polyaniline chains covalently attached to the aminosilane, creating a polymer-polymer composite or a functionalized surface. ysu.amopenreviewhub.org This technique is a powerful way to combine the properties of the inorganic silane layer with the conductive or other functional properties of the grafted polymer, such as polyaniline. researchgate.net

Synthesis of Hydroxyalkyl-Terminated Silanes with Urethane (B1682113) Moieties

A key synthetic route for creating advanced silane materials involves the formation of hydroxyalkyl-terminated silanes that incorporate urethane (carbamate) linkages. One documented method involves the reaction of aminopropyl-alkoxysilanes with cyclic carbonates, such as ethylene (B1197577) carbonate. researchgate.net

The synthesis proceeds through the nucleophilic attack of the primary amine group on the carbonyl carbon of the ethylene carbonate molecule. This attack leads to the opening of the carbonate ring, resulting in the formation of a hydroxyalkyl-terminated silane containing a urethane moiety. researchgate.net This reaction can be carried out at room temperature and often does not require a solvent or catalyst. researchgate.net For instance, research on similar aminopropyl-alkoxysilanes demonstrates this efficient conversion. researchgate.net

Another significant pathway involves the reaction of aminosilanes with isocyanate-terminated prepolymers. scirp.orgscirp.org In this multi-step process, a polyurethane prepolymer with free isocyanate (-NCO) groups is first synthesized. scirp.org Subsequently, the primary amine of a molecule like this compound reacts with these terminal isocyanate groups. This reaction forms stable urea (B33335) linkages, effectively capping the prepolymer with the silane. scirp.org The resulting silyl-terminated polyurethane (SPUR) combines the properties of both the polyurethane backbone and the reactive alkoxysilane groups. scirp.org

The reaction between the amine and the isocyanate is typically rapid. google.com The resulting trimethoxysilane (B1233946) terminations can be identified by spectroscopic methods, such as FTIR, which would show the disappearance of the NCO peak and the emergence of urea or urethane peaks. nih.gov

Reaction Kinetics and Mechanistic Studies

The utility of this compound as a coupling agent is fundamentally governed by its reaction kinetics and the underlying mechanisms of how it interacts with substrates and other chemical species.

Condensation Reactions with Hydroxyl Surfaces

When exposed to surfaces rich in hydroxyl (-OH) groups, such as silica (B1680970), this compound undergoes a condensation reaction, forming a durable covalent bond. Studies on the closely related compound (3-aminopropyl)dimethylethoxysilane (APDMES) provide a detailed mechanistic picture of this process. researchgate.netnih.gov

The initial interaction is the physical adsorption of the silane onto the surface. This adsorption occurs through hydrogen bonding between both the methoxy group and the aminopropyl group of the silane with the surface hydroxyl groups. researchgate.netnih.gov Following this initial step, the chemical reaction proceeds, leading to the formation of a robust siloxane linkage. researchgate.net

Siloxane Bond Formation

The formation of a siloxane bond (Si-O-Si) is the critical step in covalently grafting the silane to a hydroxylated surface. This process is a condensation reaction where the methoxy group on the silicon atom is displaced, reacting with a surface silanol (B1196071) group (Si-OH) to form the Si-O-Si bridge and releasing a molecule of methanol. wikipedia.org

Mechanistic studies using infrared spectroscopy on APDMES show that as the reaction progresses, the number of silane molecules covalently attached to the surface via Si-O-Si bonds increases. researchgate.netnih.gov This increase directly corresponds to a decrease in the number of hydrogen-bonded ethoxy (or, in this case, methoxy) groups, confirming this pathway. researchgate.net The free aminopropyl group of other silane molecules, particularly in the gas phase, can act as a catalyst, accelerating this condensation process. researchgate.netnih.gov In the absence of a catalyst, the reaction can still proceed through the nucleophilic displacement of the alkoxy group, generating an alcohol. researchgate.net

Influence of Solvent Conditions

The solvent system plays a crucial role in the kinetics of both the initial hydrolysis of the methoxy group and the subsequent condensation. Silanization can be performed under both aqueous and anhydrous conditions, with the solvent choice significantly impacting the reaction pathway and rate. nih.gov

In aqueous solutions, the methoxy groups first hydrolyze to form reactive silanol (Si-OH) groups. mdpi.com The presence of water facilitates the generation of these highly reactive silanols, which can then readily condense with surface hydroxyls. nih.govmdpi.com Studies on similar aminosilanes show that bonding occurs readily at room temperature in aqueous conditions. nih.gov The pH of the medium also strongly influences the reactivity of the silane during the initial stages. bohrium.com

Under anhydrous (non-aqueous) conditions, the reaction requires a longer incubation time or higher temperatures to proceed effectively. nih.gov In this scenario, the amino group of the silane first catalyzes the hydrolysis of the alkoxy groups using trace amounts of water, and then catalyzes the condensation between the newly formed silanol groups and the surface. nih.gov Research on the silanization of nanoparticles with a related aminosilane, (3-aminopropyl)triethoxysilane (APTES), found that the highest grafting density was achieved using a toluene (B28343)/methanol solvent mixture. nih.gov

| Solvent System | Key Observation | Reference Compound | Source |

|---|---|---|---|

| Aqueous | Facilitates hydrolysis; bonding occurs readily at room temperature. | Aminosilane | nih.gov |

| Anhydrous | Longer incubation time or higher temperature required for bonding. | Aminosilane | nih.gov |

| Toluene/Methanol (1/1) | Yielded the highest equilibrium grafting density. | APTES | nih.gov |

| Ethanol/Water | Silanols produced were less stable and more susceptible to self-condensation compared to pure water. | DAMS | bohrium.com |

Temperature Effects on Reaction Rate

Reaction temperature is a critical parameter that influences the rate of silanization. As suggested by studies on anhydrous deposition, higher temperatures can compensate for the slower reaction kinetics in the absence of sufficient water, accelerating both the hydrolysis and condensation steps. nih.gov

Kinetic studies of APTES silanization on nanoparticles explicitly investigated the effect of temperature. nih.gov The research demonstrated that increasing the temperature generally leads to a higher reaction rate and can affect the final grafting density. nih.gov For the APTES system, the highest equilibrium grafting density was achieved at a reaction temperature of 70 °C. nih.gov Kinetic analysis of APTS reacting with silica gel surfaces also allowed for the estimation of reaction rate constants, which are inherently temperature-dependent according to the principles of chemical kinetics. researchgate.net

| Reaction Stage | Observed Rate Constant (k_obs) | Reference Compound | Source |

|---|---|---|---|

| Initial Fast Reaction | 1.00 x 10-1 s-1 | APTS | researchgate.net |

| Slower Second Reaction | 6.91 x 10-3 s-1 | APTS | researchgate.net |

| Much Slower Third Reaction | 4.20 x 10-4 s-1 | APTS | researchgate.net |

Amine Group Reactivity and Covalent Bond Formation

The aminopropyl group is not merely a passive component of the molecule; it exhibits significant reactivity that is central to many of its applications. gelest.com This functional group can participate in covalent bond formation and also plays a catalytic role in the condensation of the silane itself. researchgate.netnih.gov

As previously mentioned, the amine group can react with isocyanates to form urea linkages and with cyclic carbonates to form urethanes. researchgate.netscirp.org These reactions are fundamental to the creation of silyl-terminated polymers used in advanced adhesives and coatings. scirp.orggelest.com The primary amine also serves as a coupling agent for various other organic reactions, enabling further functionalization of surfaces modified with the silane. nih.gov

Furthermore, the amine functionality plays a direct role in the surface grafting process. Studies have shown that the aminopropyl end of a gaseous silane molecule can catalyze the Si-O-Si bond formation reaction on a silica surface. researchgate.netnih.gov However, it is also noted that once the aminopropyl group is hydrogen-bonded to the surface, it becomes less reactive, and only a small fraction of these H-bonded groups participate directly in the siloxane bond formation. researchgate.net This dual role highlights the complex interplay of the molecule's functional groups during surface modification.

Catalytic Role of APDMMS in Self-Condensation

The chemical structure of this compound (APDMMS) contains both a hydrolyzable methoxy group and a primary amine group, which gives it the ability to act as its own catalyst for condensation reactions. nih.gov This self-catalysis is a key feature of aminosilanes. nih.govscilit.com The process begins with the hydrolysis of the methoxy group (Si-OCH₃) in the presence of water to form a silanol group (Si-OH) and methanol. nih.gov The amine functionality on the propyl chain of the same or a neighboring APDMMS molecule catalyzes this hydrolysis reaction. nih.govnih.gov

Following hydrolysis, the newly formed silanol groups undergo condensation reactions with other silanol groups (or with remaining methoxy groups) to form stable siloxane (Si-O-Si) bonds. nih.gov This results in the formation of oligomers or polymers. The amine group also catalyzes this condensation step, making aminosilanes generally more reactive and prone to polymerization compared to alkylalkoxysilanes that lack this catalytic functional group. nih.gov This intramolecular or intermolecular catalysis is crucial for the formation of silane layers on substrates and for the bulk polymerization of the compound. nih.gov

Gas-Phase Reactions with Silica

The reaction of APDMMS with silica surfaces in the gas phase is a critical method for creating functionalized surfaces under controlled, dry conditions. acs.org Studies on the closely related monofunctional γ-aminopropyldimethylethoxysilane show that these reactions are typically conducted under an inert atmosphere at elevated temperatures, such as 150 °C, to create surface-saturated molecular layers. acs.orgresearchgate.netcapes.gov.br At significantly higher temperatures (e.g., 280-300 °C), decomposition of the aminosilane on the surface can occur. acs.orgresearchgate.net The reaction proceeds through a site adsorption mechanism, where the density of the resulting amino groups on the silica surface shows a linear correlation with the number of isolated silanol groups (Si-OH) present on the substrate. acs.orgresearchgate.net

Hydrogen Bonding Adsorption Mechanisms

The initial interaction between gaseous APDMMS and a silica surface is governed by hydrogen bonding. researchgate.net Infrared spectroscopy studies on analogous aminosilanes reveal that the molecule initially adsorbs onto the silica through hydrogen bonds involving both the alkoxy (methoxy) group and the aminopropyl group with the surface hydroxyl (silanol) groups. researchgate.net The amine groups can also form hydrogen bonds with each other, potentially leading to folded conformations of the silane on the surface. researchgate.net This initial physisorption step is crucial as it positions the molecule correctly for the subsequent chemical reaction.

Si-O-Si Linkage Formation

Following the initial hydrogen bond adsorption, a covalent siloxane (Si-O-Si) linkage is formed between the APDMMS molecule and the silica surface. researchgate.net This chemical bond is created through the reaction of the silane's methoxy group with a surface silanol group, which proceeds via a nucleophilic displacement that releases a methanol molecule as a byproduct. researchgate.net The conversion from the hydrogen-bonded state to the covalently bonded state is a catalytic process that involves the aminopropyl end of other gaseous APDMMS molecules. researchgate.net Interestingly, the aminopropyl groups of molecules that are already hydrogen-bonded to the surface are less reactive, and a substantial portion (around 50% for similar monofunctional silanes) may remain attached to the surface via hydrogen bonds rather than having the silicon atom form a covalent link. researchgate.net

Influence of Amine Catalysts (e.g., Triethylamine)

The rate of the silanization reaction on silica surfaces can be enhanced by the introduction of an external amine catalyst, such as triethylamine (B128534). researchgate.net In the gas-phase reaction of similar aminosilanes with silica, the use of preadsorbed triethylamine or mixtures of triethylamine and the aminosilane was found to accelerate the reaction. researchgate.net Triethylamine is a common tertiary amine base used as a catalyst in various organic reactions, often to act as an acid scavenger. silicycle.comresearchgate.net While the catalyst speeds up the formation of the Si-O-Si linkages, it does not alter the final distribution of products on the surface. researchgate.net

Ring-Opening Reactions for Surface Modification

Surfaces functionalized with APDMMS possess reactive primary amine groups that can be used for further chemical modifications. One important class of reactions is the ring-opening of epoxides. iu.edu In this surface modification strategy, the APDMMS is first grafted onto a substrate like silica, creating a surface terminated with aminopropyl groups. These surface-bound amine groups can then act as nucleophiles, attacking the electrophilic carbon atoms of an epoxide ring. researchgate.netiu.edu This reaction opens the ring and forms a stable covalent bond between the surface and the epoxy-containing molecule. This method is valuable for attaching a wide range of organic molecules to inorganic substrates, effectively coupling different material types for advanced applications. iu.edu

Activation Energy Determinations

The table below presents activation energies for the hydrolysis of other common alkoxysilanes, which illustrates the general energy barriers for these types of reactions.

| Compound | Medium/Conditions | Activation Energy (Ea) |

| Tetraethoxysilane (TEOS) | Acidic (pH 3.134) | 31.52 kJ/mol |

| Methyltriethoxysilane (MTES) | Acidic (pH 3.134) | 57.61 kJ/mol |

| Methyltriethoxysilane (MTES) | Acidic (pH 3.83) | 97.84 kJ/mol |

| Tetraethoxysilane (TEOS) | Basic (Ammonia catalyst) | ~25.1 kJ/mol (6 kcal/mol) |

| Data sourced from a review on alkoxysilane polymerization kinetics. nih.gov |

Surface Functionalization and Interfacial Engineering with 3 Aminopropyl Dimethylmethoxysilane

Mechanisms of Surface Modification

The surface modification process using (3-Aminopropyl)dimethylmethoxysilane is a multi-step chemical reaction primarily driven by the hydrolysis of the methoxy (B1213986) group and subsequent condensation with surface hydroxyls. This process, known as silanization, results in a durable, covalently bonded layer that introduces new functionality to the substrate.

The primary mechanism for attaching this compound to substrates like glass, silicon, and certain polymers involves the formation of a stable, covalent siloxane bond (Si-O-Substrate). The process begins with the hydrolysis of the methoxysilane (B1618054) group (-Si(CH₃)₂OCH₃) in the presence of trace amounts of water, often from ambient humidity or adsorbed on the substrate surface. This reaction converts the methoxy group into a reactive silanol (B1196071) group (-Si(CH₃)₂OH).

This newly formed silanol group can then undergo a condensation reaction with a hydroxyl group (-OH) present on the surface of the substrate. nih.gov This reaction forms a strong, covalent siloxane linkage and releases a methanol (B129727) molecule as a byproduct. For inorganic substrates rich in hydroxyl groups, such as silica (B1680970) and glass, this reaction is quite efficient. researchgate.net While many polymers lack native hydroxyl groups, they can be pre-treated using methods like plasma oxidation to generate these necessary reactive sites, enabling subsequent silanization. researchgate.net The bifunctional nature of aminosilanes allows them to act as crucial interfaces between organic and inorganic materials. researchgate.net

A key outcome of the silanization process is the introduction of primary amine (-NH₂) groups onto the substrate surface. nih.gov Once the silane (B1218182) molecule is anchored to the surface via the siloxane bond, the aminopropyl chain orients away from the substrate, exposing the terminal amine group. researchgate.net These amine groups fundamentally alter the surface chemistry, imparting a positive charge (when protonated) and providing reactive sites for further functionalization. taylorandfrancis.comresearchgate.net

The presence of these amine groups is critical for numerous applications. They can be used to immobilize biomolecules like proteins and DNA, attach nanoparticles, or serve as catalytic sites. researchgate.netresearchgate.net The amine group itself can catalyze the hydrolysis and condensation of other silane molecules, which can influence the structure of the resulting film. researchgate.netrsc.org

The presence and accessibility of hydroxyl groups on the substrate are paramount for a successful and robust silanization process. researchgate.net These groups are the primary reaction sites for the condensation reaction with the hydrolyzed silane. nih.gov On materials like silica and glass, these surface hydroxyls are known as silanol groups (Si-OH). researchgate.net The density and reactivity of these silanol groups can significantly impact the density of the grafted silane layer. osti.gov

Infrared spectroscopy studies on the similar compound (3-Aminopropyl)dimethylethoxysilane (APDMES) show that the silane initially adsorbs onto the silica surface through hydrogen bonding between both its alkoxy/aminopropyl ends and the surface hydroxyl groups. researchgate.netnih.gov Subsequently, the reaction proceeds to form covalent Si-O-Si bonds. researchgate.netnih.gov If a substrate lacks a sufficient density of hydroxyl groups, surface pretreatment is a necessary step to ensure efficient covalent grafting of the silane layer. researchgate.net

| Substrate Type | Typical Surface Groups | Role in Silanization |

| Glass, Silicon/SiO₂ | Silanol groups (Si-OH) | Primary reactive sites for covalent bond formation via condensation reaction. nih.govresearchgate.net |

| Metal Oxides (Al₂O₃, TiO₂) | Metal hydroxyl groups (M-OH) | Serve as anchoring points for silane attachment through the formation of M-O-Si bonds. researchgate.netanl.gov |

| Polymers (e.g., Polyethylene) | C-H bonds (typically unreactive) | Require pre-treatment (e.g., plasma) to introduce hydroxyl or other reactive groups for silanization. researchgate.netmetu.edu.tr |

| Cellulose | Hydroxyl groups (C-OH) | Act as grafting sites for the silane, enabling surface modification of natural fibers. mdpi.com |

The amine groups introduced by this compound can be utilized in layer-by-layer (LbL) assembly, a technique for building multilayer thin films with nanoscale precision. After functionalizing a surface with the silane, the now amine-terminated surface typically carries a positive charge in aqueous solutions at neutral or acidic pH.

This positively charged surface can then be exposed to a solution containing a negatively charged polyelectrolyte or nanoparticle, which adsorbs onto the surface via electrostatic interactions. By alternating exposures between positively and negatively charged species, a multilayered film can be constructed. The initial silane layer provides the crucial, covalently-bound foundation with the necessary surface charge for the LbL process to begin.

Vapor-phase grafting is an alternative to solution-based deposition that offers significant advantages for creating high-quality, uniform silane monolayers. mdpi.comnih.gov In this method, the substrate is exposed to the silane in a gaseous state within a controlled environment, typically under vacuum or an inert atmosphere. mdpi.com This approach minimizes the uncontrolled polymerization and agglomeration of silane molecules that can occur in solution, which is often caused by excess water. osti.gov

Studies comparing different deposition methods for aminosilanes have shown that vapor-phase techniques can produce more uniform films with fewer aggregates compared to solution-phase methods. nih.gov This leads to a more well-defined surface, which is critical for high-performance applications. Both Chemical Vapor Deposition (CVD) and Molecular Layer Deposition (MLD) have been successfully used to create high-quality aminosilane (B1250345) layers. mdpi.com

| Deposition Technique | Key Advantages | Research Findings |

| Solution-Phase Deposition | Simple setup, widely used. | Prone to multilayer formation and aggregation due to uncontrolled hydrolysis/condensation in solution. osti.gov |

| Vapor-Phase Deposition | Excellent control over film thickness and uniformity; minimizes unwanted polymerization. mdpi.comnih.gov | Produces smoother, more uniform monolayers with a higher number of accessible amine groups compared to solution methods. nih.gov Less sensitive to environmental variations like humidity. nih.gov |

A key advantage of vapor-phase grafting is the enhanced control over the surface density of the functional amine groups. osti.gov By precisely managing reaction parameters such as temperature, pressure, and exposure time, the grafting process can be controlled to achieve a self-limiting reaction, where the reaction stops after a complete monolayer is formed. osti.govanl.gov

Research on similar aminosilanes has shown that the reaction temperature during vapor-phase grafting influences the surface density of the grafted molecules. osti.govresearchgate.net For instance, lower temperatures (e.g., 100°C) can lead to a higher density of grafted species compared to higher temperatures (e.g., 200°C), which is attributed to the temperature-dependent reactivity of the surface hydroxyl groups. osti.govresearchgate.net This level of control is crucial for optimizing the performance of the functionalized surface for specific applications.

Vapor-Phase Grafting Techniques

Influence of Reaction Temperature and Metal Oxide Type

The efficacy of surface functionalization with this compound is significantly dependent on reaction parameters, particularly temperature and the nature of the metal oxide substrate. The reaction temperature plays a crucial role in the formation, density, and stability of the resulting silane layer. Studies on related aminosilanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), have shown that silane layers prepared in anhydrous toluene (B28343) at elevated temperatures are denser and exhibit greater hydrolytic stability compared to those prepared at room temperature. nih.gov Heat treatment is often employed as an annealing step post-silanization to promote the formation of a stable covalent siloxane bond network between the silane molecules and the surface silanol groups. researchgate.net

The type of metal oxide also dictates the outcome of the functionalization. The interaction between the aminosilane and the substrate affects properties like adsorption capacity. For instance, the functionalization of magnesium oxide (MgO) with APTES has been shown to significantly enhance CO2 adsorption over a temperature range of 30-100 °C. researchgate.net While the total uptake capacity may decrease at higher temperatures, the rate of adsorption becomes faster. researchgate.net Thermal modification of titanium dioxide (TiO2) with APTES in an argon atmosphere has also been found to significantly improve its adsorption properties and photocatalytic activity. researchgate.net

The following table summarizes research findings on the effect of temperature on the adsorption properties of aminosilane-functionalized metal oxides.

| Metal Oxide | Functionalizing Agent | Parameter Measured | Temperature Range (°C) | Observed Influence of Temperature |

| MgO | APTES | CO₂ Adsorption | 30 - 100 | Significant enhancement in CO₂ adsorption across the range; adsorption rate increases with temperature. researchgate.net |

| TiO₂ | APTES | Adsorption Properties | Post-Calcination up to 900 | Thermal modification enhanced adsorption properties; APTES modification improved performance of materials calcined at high temperatures. researchgate.net |

Steric Hindrance Effects of Aminosilanes

Steric hindrance is a critical factor influencing the structure and density of the grafted silane layer on a substrate. The molecular geometry of the aminosilane, including the size of the alkoxy groups and the length of the alkyl chain, can physically obstruct or favor the formation of a well-ordered monolayer. For aminosilanes, longer chains can form thicker coating layers, which may lead to greater steric hindrance and potentially reduce intermolecular bonding between the substrate and a subsequent matrix material, such as an epoxy resin. mdpi.com

A key distinction exists between silanes with different numbers of hydrolyzable alkoxy groups. This compound, having two methoxy groups, exhibits different reaction behavior compared to its tri-methoxy or tri-ethoxy counterparts like APTES. Research has suggested that while trimethoxy silanes tend to polymerize and form complex, multilayered networks on a surface, the dimethoxy analog, this compound (APDMES), favors the formation of more controlled monolayers. researchgate.net This is because the reduced number of reactive sites limits the degree of lateral polymerization, thereby reducing the likelihood of forming thick, uneven films and aggregates. researchgate.net This preference for monolayer formation can be advantageous in applications where a thin, uniform functional layer is desired.

Tailoring Interfacial Properties

Enhancement of Adhesion between Dissimilar Materials

Organofunctional silanes like this compound act as molecular bridges to chemically couple dissimilar materials, most notably organic polymers and inorganic substrates. onlytrainings.comevonik.com The bifunctional nature of the silane molecule is key to this process. The methoxy groups on the silicon atom hydrolyze to form reactive silanol groups, which then form strong, covalent oxane bonds (Si-O-Substrate) with hydroxyl groups present on the surface of inorganic materials like glass, metal, and silica. adhesivesmag.com Simultaneously, the organofunctional aminopropyl group is available to react or physically entangle with the polymer matrix, thus forming a durable link across the interface. mdpi.com This interfacial layer is crucial for improving bond strength and preventing delamination, especially when exposed to moisture, which is a primary cause of bond failure. onlytrainings.com

Organic Polymers and Inorganic Substrates

The application of this compound is pivotal in overcoming the inherent incompatibility between high-surface-energy inorganic materials and low-surface-energy organic polymers. For example, the surface of polydimethylsiloxane (B3030410) (PDMS), a widely used organic polymer, can be chemically modified with aminosilanes. nih.gov This functionalization creates a surface that can covalently immobilize other molecules or enhance direct adhesion to other materials. nih.gov Similarly, aminosilanes are used to treat polymer films to improve the adhesion of subsequent layers. In a study using a related silane (APTES), treatment of polyethylene (B3416737) terephthalate (B1205515) (PET) and biaxially oriented polypropylene (B1209903) (BOPP) films significantly improved the adhesion of water-based inks. mdpi.com The silane acts as a bridge between the polymer film (inorganic in nature at the surface level for bonding) and the organic binder in the ink. mdpi.com

Adhesion Promotion in Coatings and Adhesives

In the formulation of coatings, adhesives, and sealants, this compound serves as a critical adhesion promoter. onlytrainings.comchemicalbook.com It can be incorporated in two primary ways: either applied as a primer directly onto the inorganic substrate before the coating is applied, or added directly into the bulk formulation of the coating or adhesive. onlytrainings.comevonik.com When used as an additive, a typical concentration ranges from 0.5% to 5% of the total formulation. onlytrainings.com The presence of the silane enhances the bond between the coating's polymer resin and the substrate, leading to improved durability and resistance to environmental factors. evonik.com

Research on water-based flexographic inks demonstrated that the addition of an aminosilane significantly improved ink adhesion to various polymer films. mdpi.com The improvement in bond strength was dependent on the substrate and the concentration of the silane. These compositions are also useful for improving the bonding of moisture-curable sealants and adhesives to challenging substrates like concrete. google.com

The table below presents research findings on the adhesion improvement provided by an aminosilane coupling agent in a water-based ink formulation on different polymer films.

| Polymer Film Substrate | Silane Concentration | Bond Strength Improvement (after 7 days) |

| Polyethylene (PE) | 1.0% - 1.5% | ~26% mdpi.com |

| Biaxially-Oriented Polypropylene (BOPP) | 1.0% - 1.5% | ~35% mdpi.com |

| Polyethylene Terephthalate (PET) | 1.0% - 1.5% | ~102% mdpi.com |

Modification of Wettability (Hydrophilicity/Hydrophobicity)

The deposition of this compound onto a substrate fundamentally alters its surface energy and, consequently, its wetting behavior. The presence of the polar amine (-NH2) terminal groups generally increases the surface's affinity for water, making it more hydrophilic. researchgate.net This is because the amine groups can form hydrogen bonds with water molecules. nih.gov For example, the chemical modification of inherently hydrophobic PDMS surfaces with aminosilanes leads to a significant decrease in hydrophobicity. nih.gov

However, the final wetting property is a complex function of the density and orientation of the silane molecules in the self-assembled monolayer (SAM). While the amine groups are hydrophilic, the alkyl chain portion is hydrophobic. A densely packed, well-ordered monolayer can exhibit more hydrophobic characteristics than a disordered layer where the polar amine groups are more exposed. For instance, following the deposition of an aminosilane (APTES) onto an indium-gallium-zinc-oxide (IGZO) surface, the water contact angle (WCA) increased significantly, indicating the surface became more hydrophobic. researchgate.net This was attributed to the formation of a compact SAM. researchgate.net Thus, by controlling the deposition process, the wettability can be precisely tailored.

The following table shows the change in surface properties of an IGZO substrate after modification with an aminosilane, indicating a shift in wettability.

| Substrate Surface | Water Contact Angle (WCA) | Surface Energy (mN/m) | Implied Wettability |

| Before APTES Deposition | 0.8° | High | Hydrophilic |

| After APTES Deposition | 68.1° | 42.2 | More Hydrophobic researchgate.net |

Impact on Cell Adhesion and Proliferation

The modification of material surfaces with this compound and related aminosilanes plays a critical role in biomedical applications by enhancing the interaction between synthetic substrates and biological systems. The primary amine (-NH2) group introduced by the silanization process is key to this improved biocompatibility. At physiological pH, these amine groups are protonated, conferring a positive surface charge. This positive charge facilitates the electrostatic attraction and subsequent adsorption of negatively charged biomolecules, including crucial extracellular matrix (ECM) proteins.

Research has demonstrated that surfaces functionalized with aminosilanes provide a favorable environment for cell attachment and growth. Amine-rich surfaces have been shown to promote not only cell adhesion but also subsequent proliferation and differentiation. For instance, studies using the similar compound (3-aminopropyl)triethoxysilane (APTES) to modify poly(dimethylsiloxane) (PDMS) surfaces have yielded significant findings. The covalent immobilization of proteins like fibronectin or collagen type I onto APTES-functionalized PDMS resulted in a significant increase in the proliferation of mesenchymal stem cells (MSCs) compared to surfaces where these proteins were merely physically adsorbed. nih.gov This indicates that the stable, covalent linkage provided by the silane chemistry creates a more robust and biocompatible platform for cell culture.

The enhanced cell adhesion is attributed to the presence of these immobilized ECM proteins, which present specific binding sites for cell surface receptors called integrins. This interaction is fundamental for establishing strong cell-matrix adhesions, which are prerequisites for cell spreading, migration, and proliferation.

Table 1: Effect of Surface Modification on Mesenchymal Stem Cell (MSC) Behavior on PDMS

| Surface Type | MSC Adhesion | MSC Spreading Area | MSC Proliferation |

|---|---|---|---|

| Unmodified PDMS | Unfavorable | Low | Low |

| PDMS with Adsorbed Protein (Fibronectin or Collagen) | Improved (Short-lived) | No significant difference (FN), Higher (C1) | Moderate |

Data synthesized from research on APTES-modified surfaces, demonstrating the principle of aminosilane-enhanced cell interactions. nih.gov

Advanced Surface Patterning and Nanofabrication

Nanoparticle Functionalization for Dispersion and Conjugation

This compound and its chemical relatives are extensively used for the surface functionalization of a wide variety of nanoparticles, including those made of silica, metal oxides, and phosphors. This surface modification is a critical step in preventing the agglomeration of nanoparticles, thereby improving their dispersion and stability in various solvents. The silane's methoxy group reacts with hydroxyl groups on the nanoparticle surface, forming a stable covalent bond, while the alkyl chain and terminal amine group extend outwards.

This functionalization process can be performed through two primary routes:

Direct Route: The aminosilane is reacted directly with the surface of the nanoparticles.

Indirect Route: The nanoparticles are first coated with a thin layer of silica, which creates a high density of surface hydroxyl groups. The aminosilane is then grafted onto this silica shell, which can lead to a higher surface density of functional amine groups. nih.gov

The resulting amine-terminated nanoparticles are not only well-dispersed but are also primed for further chemical reactions. The primary amine group serves as a versatile chemical handle for the covalent conjugation of a wide range of molecules, including fluorescent dyes, drugs, proteins, and DNA. For example, research on gadolinium oxide (Gd2O3:Eu3+) nanophosphors showed that functionalization with (3-Aminopropyl)trimethoxysilane (APTMS) after silica coating led to an 18% enhancement in the material's absolute quantum yield, highlighting the impact of surface chemistry on the physical properties of nanomaterials. nih.gov

Table 2: Examples of Nanoparticle Functionalization with Aminosilanes

| Nanoparticle Material | Aminosilane Used | Primary Outcome |

|---|---|---|

| Magnesium Chromite (MgCr2O4) | 3-aminopropyl silane | Improved dispersion, de-agglomeration researchgate.net |

| Maghemite (γ-Fe2O3) | (3-aminopropyl)triethoxysilane (APTES) | Increased zeta potential, facilitating dispersal in water researchgate.net |

| Barium-strontium hexaferrite (BSHF) | (3-aminopropyl)triethoxysilane (APTES) | Efficient amino-functionalization for subsequent reactions nih.gov |

Aminosilane Nanodot Arrays via Capillary Nanostamping

A sophisticated application of aminosilane chemistry in nanofabrication is the creation of highly ordered nanodot arrays using a technique called capillary nanostamping. rsc.orgnih.gov This method allows for the parallel generation of close-packed, ordered arrays of silane features with diameters of a few hundred nanometers. researchgate.net

The process typically involves a "stamp," often made of a spongy mesoporous silica material, which is inked with a solution containing a heterocyclic silane. researchgate.net When the stamp is brought into contact with a substrate like a glass slide, liquid ink bridges form at the contact points. Hydroxyl groups on the substrate surface trigger a ring-opening reaction in the heterocyclic silane, causing it to covalently bond to the surface at those specific points. researchgate.net This results in the formation of a monolayer nanodot of the aminosilane without producing byproducts. rsc.orgnih.gov

A key indicator of successful monolayer formation is the change in the surface's wettability. For example, in one study, the formation of aminosilane nanodot arrays on a glass slide increased the water contact angle from nearly 0° on the unmodified glass to over 70°, confirming the presence of the hydrophobic alkyl chains of the silane molecules. rsc.orgnih.gov These arrays, with their exposed terminal amine groups, can be further functionalized, for example, to create protein arrays for studying cellular processes at the subcellular level. nih.gov

Table 3: Characteristics of Aminosilane Nanodots via Capillary Nanostamping

| Parameter | Finding | Reference |

|---|---|---|

| Technique | Capillary Nanostamping | rsc.orgnih.gov |

| Silane Type | Heterocyclic silanes (e.g., N-aminoethyl-aza-2,2-dimethyl-4-methylsilacyclopentane) | rsc.orgnih.gov |

| Substrate | Glass slides (hydroxyl-terminated surface) | rsc.orgnih.gov |

| Resulting Feature | Ordered array of aminosilane nanodots | rsc.orgnih.gov |

| Dot Diameter (Example) | Median of 298 nm ± 20 nm (using APTMS) | nih.gov |

Preparation of Aminated Monolayers with Controlled Density

The creation of aminated self-assembled monolayers (SAMs) with a controlled density of functional groups is crucial for fine-tuning surface properties and optimizing biological or chemical interactions. While this compound readily forms monolayers on hydroxylated surfaces, the density of the resulting amine groups is not intrinsically fixed and can be influenced by carefully managing the reaction conditions.

Research indicates that achieving a high and controlled density of surface amine groups requires precise control over several key parameters of the silanization process. nih.gov By systematically varying these conditions, it is possible to tailor the packing and organization of the silane molecules on the substrate, thereby controlling the spacing and accessibility of the terminal amine groups.

The ability to control functional group density is vital, as biological responses are often sensitive to the spacing of ligands. For instance, studies on cell adhesion have shown that the density of peptide ligands on a surface directly influences the strength of cell attachment and subsequent behavior. nih.gov Similarly, controlling the density of amine groups on a surface allows for the optimization of protein immobilization, sensor sensitivity, and other applications where interfacial properties are paramount.

Table 4: Parameters for Controlling Aminated Monolayer Density

| Parameter | Description | Impact on Monolayer |

|---|---|---|

| Silane Concentration | The concentration of the aminosilane in the deposition solution. | Affects the rate of reaction and the potential for multilayer formation versus a well-ordered monolayer. |

| Solvent System | The choice of solvent (e.g., toluene, ethanol, water mixtures). | Influences silane solubility, hydrolysis rate of the methoxy group, and interactions with the surface. |

| Reaction Temperature | The temperature at which the deposition is carried out. | Affects reaction kinetics and the mobility of molecules on the surface during self-assembly. nih.gov |

| Reaction pH | The pH of the deposition solution, particularly in aqueous or mixed systems. | Influences the hydrolysis and condensation rates of the silane and the surface charge of the substrate. nih.gov |

| Water Availability | The amount of trace water in the solvent or atmosphere. | Essential for the hydrolysis of the methoxy group, which is the first step in forming the covalent siloxane bond with the surface. |

| Reaction Time | The duration the substrate is exposed to the silane solution. | Determines the extent of surface coverage and the potential for the monolayer to self-organize. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (3-aminopropyl)triethoxysilane (APTES) |

| (3-Aminopropyl)trimethoxysilane (APTMS) |

| Glutaraldehyde |

| Fibronectin |

| Collagen Type I |

| Poly(dimethylsiloxane) (PDMS) |

| Silica (Silicon Dioxide) |

| Gadolinium Oxide |

| Magnesium Chromite |

| Maghemite |

| Barium-strontium hexaferrite |

| N-aminoethyl-aza-2,2-dimethyl-4-methylsilacyclopentane |

Applications of 3 Aminopropyl Dimethylmethoxysilane in Advanced Materials Research

Composite Materials and Nanocomposites

The primary function of (3-Aminopropyl)dimethylmethoxysilane in composites and nanocomposites is to serve as a coupling agent or surface modifier. By improving the interface between organic polymer matrices and inorganic fillers or reinforcements, it facilitates the development of materials with superior properties.

This compound plays a critical role in enhancing the interfacial adhesion between inorganic surfaces (like glass, silica (B1680970), or metal oxides) and organic polymer matrices. The methoxy (B1213986) group on the silicon atom can hydrolyze to form silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable, covalent siloxane bonds (Si-O-Si). Simultaneously, the aminopropyl group at the other end of the molecule can react or physically entangle with the polymer matrix, creating a robust link that bridges the inorganic and organic phases. This improved compatibility is essential for effective stress transfer from the polymer matrix to the reinforcing filler, which is fundamental to enhancing the mechanical properties of the composite material.

The incorporation of nanoparticles into polymer matrices can lead to significant improvements in thermomechanical properties, provided the nanoparticles are well-dispersed and effectively bonded to the polymer. upc.edu this compound is used to functionalize the surface of nanoparticles, such as colloidal silica, to prevent their agglomeration and enhance their interaction with the polymer matrix. upc.edu

A study investigating the effect of modifying colloidal silica nanoparticles with various silane (B1218182) coupling agents, including this compound, in a polyurethane-urea copolymer matrix demonstrated notable improvements in mechanical properties. The silane-modified nanoparticles led to nanocomposites with a higher Young's modulus and tensile strength compared to the pure polymer. upc.edu Specifically, nanocomposites with a higher rigid amorphous fraction (RAF), which is influenced by the polymer-nanoparticle interaction, showed more significant mechanical enhancements. upc.edu Nanocomposites with a RAF of about 30 wt% exhibited a 120% increase in Young's modulus and a 25% increase in tensile strength over the neat matrix. upc.edu

Table 1: Effect of Silane Surface Modification on Mechanical Properties of Polyurethane-Urea Nanocomposites

| Property | Neat Matrix | Nanocomposite (RAF < 5%) | Nanocomposite (RAF ~30%) |

|---|---|---|---|

| Young's Modulus Increase | 0% | +60% | +120% |

| Tensile Strength Increase | 0% | +10% | +25% |

| Elongation at Break | Base | -5% | -15% |

This table presents generalized findings from a study on polyurethane-urea nanocomposites containing 10 wt% silica nanoparticles modified with various silanes, including this compound. The data illustrates the correlation between the extent of the rigid amorphous fraction (RAF) and the enhancement of mechanical properties. upc.edu

Inorganic-organic hybrid materials are composites where the constituent phases are integrated at the molecular or nanometer scale. This compound is a key precursor in the synthesis of these materials, creating covalently linked networks that combine the attributes of both the inorganic (e.g., rigidity, thermal stability) and organic (e.g., flexibility, functionality) components. nih.gov

The sol-gel process is a versatile method for synthesizing inorganic-organic hybrid materials under mild conditions. justia.com In this process, this compound participates through the hydrolysis of its methoxy group to form reactive silanol (Si-OH) intermediates. These silanols then undergo condensation reactions with other silanols or with metal alkoxides to form a three-dimensional inorganic siloxane (Si-O-Si) network. The amino group within the silane molecule can act as an internal base catalyst, accelerating the hydrolysis and condensation rates. This self-catalysis is a distinctive feature of aminosilanes. The aminopropyl group can concurrently be integrated into an organic polymer network, resulting in a true interpenetrating hybrid material with molecular-level connectivity.

In silica/epoxy nanocomposites, aminosilanes are used to functionalize the silica nanoparticles to ensure they are well-dispersed within the epoxy resin and to create strong interfacial bonds. The amine group of this compound can react directly with the epoxy rings of the resin, effectively making the silica nanoparticle a crosslinking site within the cured epoxy network. This covalent integration leads to significant improvements in the mechanical and thermal properties of the nanocomposite, such as its glass transition temperature, elastic modulus, and tensile strength. While many studies focus on similar molecules like APTES, the principle of using the amino group to react with the epoxy matrix is fundamental. Research indicates that this compound-modified nano-SiO2 particles can significantly enhance the properties of epoxy resin composites. Furthermore, patents have described formulations for thermosetting resins that include epoxy resins like bisphenol A diglycidyl ether in combination with various silanes, including this compound, and an amine curing agent. justia.com

This compound serves as a valuable precursor for creating silicone/amine hybrid materials and amino-modified silicone fluids. The reaction of its aminopropyl group with other organic molecules, combined with the condensation of its alkoxysilane group, allows for the synthesis of complex polymer structures.

A recent patent details a method for producing an amino silicone oil by reacting this compound with diethyl oxalate. google.com This process yields oxalamido-ethyl-ester-terminated organopolysiloxanes, which can be formulated into aqueous dispersions for various applications, including as conditioning agents. google.com Another application is in the formation of advanced thermosetting resins. For instance, this compound has been listed as a component in the synthesis of cross-linked siloxane resins used to create perovskite color converters, where it is part of a mixture that forms a stable matrix for perovskite nanoparticles. justia.com These examples highlight its role in producing functional silicone materials that incorporate amine reactivity, leading to resins with tailored properties for specialized applications.

Inorganic-Organic Hybrid Materials

Influence on Hybrid Material Preparation

This compound and similar aminosilanes play a crucial role as coupling agents in the formulation of organic-inorganic hybrid materials. These materials combine the advantageous properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability). The primary function of the aminosilane (B1250345) is to enhance the interfacial adhesion between the inorganic filler or substrate and the organic polymer matrix.

The mechanism involves the methoxy group of the silane hydrolyzing to form reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like silica or metal oxides, forming stable covalent Si-O-Si or Si-O-metal bonds. Simultaneously, the aminopropyl group at the other end of the molecule can interact or react with the organic polymer matrix through chemical bonding or physical interactions like hydrogen bonding, effectively coupling the two dissimilar phases. This improved interfacial bonding is critical for stress transfer from the polymer matrix to the inorganic filler, significantly enhancing the mechanical properties and thermal stability of the resulting hybrid composite.

In studies using the similar precursor (3-Aminopropyl)triethoxysilane (γ-APS) to create hybrid coatings, key properties could be tailored by adjusting synthesis conditions.

| Property | Observed Range/Value | Key Influencing Factor |

|---|---|---|

| Thermal Stability | Stable up to 350 °C | Inorganic Si-O-Si network |

| Coating Thickness | 0.17 - 4.1 µm | Viscosity of sol, Water/silane ratio |

| Surface Roughness | Few nanometers | Water/silane ratio |

| Water Contact Angle | 65 - 80° | Hydrophilic character of coating |

| Abrasion Resistance | Improved with decreasing pH | pH of water during hydrolysis |

Moisture Crosslinkable Polymers

The methoxysilane (B1618054) functionality of this compound enables its use in the formation of moisture-crosslinkable polymers. This technology is fundamental to applications such as modern sealants, adhesives, and coatings. The crosslinking process is initiated by the presence of ambient moisture.

The reaction proceeds via a two-step mechanism:

Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water molecules to form silanol groups (Si-OH) and release methanol (B129727) as a byproduct.

Condensation: The newly formed silanol groups are highly reactive and condense with each other to form stable siloxane bridges (Si-O-Si) between polymer chains.

This process transforms a liquid or thermoplastic polymer into a solid, durable, and elastic three-dimensional network. The amino group of the silane can either be part of the polymer backbone or serve as a catalytic site to accelerate the hydrolysis and condensation reactions. The resulting crosslinked polymers exhibit enhanced heat resistance, mechanical strength, and adhesion to various substrates. lboro.ac.uk For instance, introducing a permanent chemical network via aminosilane grafting can significantly increase the maximum service temperature of materials like plasticized PVC, which otherwise have a tendency to flow at temperatures above 100°C. lboro.ac.uk

Research on chlorosulfonated polyethylene (B3416737) (CSM) cured with aminosilanes demonstrates the effect of such crosslinking on the material's properties.

| Property | Observation | Underlying Cause |

|---|---|---|

| Mechanical Properties | Affected by ionic bonds | Formation of network bonds with C-Cl groups |

| Stress Dissipation | Increased ability to dissipate critical stresses | Presence of ionic cross-links |

| Adhesion to Steel | Improved | Contribution of hydrogen and ionic bonds |

| Reprocessability | Possible at higher temperatures | Thermolabile nature of ionic clusters |

Biomedical and Bio-interfacial Applications

Development of Biocompatible Materials

The surface properties of a material are paramount in determining its biocompatibility, which is its ability to perform with an appropriate host response in a specific application. This compound is used to modify the surfaces of materials to improve their interaction with biological systems. By forming a thin layer of aminosilane on a substrate, its surface chemistry can be precisely controlled.

The exposed primary amine groups can alter the surface charge and wettability, which are critical factors in mediating protein adsorption and subsequent cell adhesion. researchgate.net For many applications, a moderately hydrophilic surface is desired, as extremely hydrophobic or hydrophilic surfaces can exhibit poor cell adhesion. researchgate.net Silanization can tune the surface wettability to an optimal range for specific cellular interactions. For example, studies have shown that surfaces with water contact angles between 40° and 70° often promote effective cell adhesion. researchgate.net By creating a surface rich in amino groups, the material can better mimic biological environments, leading to enhanced biocompatibility and reduced inflammatory responses when used in applications like medical implants or tissue engineering scaffolds. ntnu.nonih.gov

| Surface Type | Typical Water Contact Angle (WCA) | Effect on Cell Adhesion |

|---|---|---|

| Hydrophilic | < 90° | Can enhance crucial cell-implant interactions |

| Optimal for Cell Adhesion | 40° - 70° | Promotes effective cell adhesion on polymeric substrates |

| Optimal for Osteoblasts | 35° - 80° | Considered most conducive to osteoblast adhesion |

| Hydrophobic | > 90° | Extremely hydrophobic surfaces can exhibit poor cell adhesion |

Biomolecule Immobilization for Biosensing

The ability to securely attach biomolecules to a solid support is the foundation of many diagnostic and biosensing technologies. This compound provides an effective method for this immobilization. The process, known as silanization, creates a functional layer on inorganic substrates like glass, silicon nitride, or metal oxides. mdpi.com

The methoxy group first binds the silane to the hydroxylated surface of the substrate. This leaves the aminopropyl groups extending from the surface, creating a reactive layer. These primary amine groups can then be used to covalently bind biomolecules, such as enzymes or antibodies, often through a secondary coupling agent like glutaraldehyde. nih.gov This stable, covalent linkage ensures that the biomolecules are firmly attached without losing their biological activity, which is crucial for the sensitivity and reliability of a biosensor. nih.gov

Antibody Microarrays

Antibody microarrays are powerful tools for detecting and quantifying proteins from complex samples. Their performance relies on the effective immobilization of capture antibodies onto a surface in a way that preserves their antigen-binding capability. Silanization with aminosilanes is a widely used method to prepare surfaces for these microarrays. mdpi.com The surface, typically glass or silicon, is functionalized with this compound to present a layer of reactive amino groups. These groups allow for the covalent attachment of antibodies, ensuring they are oriented correctly and stably bound to the platform. upol.cz This robust immobilization is a key factor in developing sensitive and reproducible immunoassays for diagnostic applications. mdpi.comupol.cz

DNA Imaging in Atomic Force Microscopy

Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of visualizing single molecules, including DNA. A significant challenge in AFM imaging of DNA is immobilizing the molecule onto a flat substrate without altering its structure. radiologykey.com Freshly cleaved mica is an atomically flat substrate, but both mica and DNA are negatively charged, leading to electrostatic repulsion.

Treatment of the mica surface with this compound or similar aminosilanes overcomes this challenge. The silanization process creates a positively charged surface due to the protonation of the terminal amino groups. nih.gov This positive surface effectively and stably binds the negatively charged phosphate (B84403) backbone of DNA through electrostatic interactions, allowing for reliable and reproducible high-resolution imaging in both air and liquid environments. nih.govacs.org The quality of the DNA immobilization is highly dependent on the silanization conditions, such as humidity, which affects the formation of the silane layer. acs.org

| Mica Surface Treatment | Deposition Buffer | Surface Roughness (RMS) | Suitability for DNA Imaging |

|---|---|---|---|

| Freshly Cleaved Mica | N/A | 0.06 ± 0.01 nm | Requires cations for DNA binding |

| APTES - Liquid Deposition | N/A | 0.21 ± 0.03 nm | Not suitable |

| APTES - Liquid Deposition + Baking | HEPES | 0.32 ± 0.07 nm | Suitable |

| APTES - Liquid Deposition + Baking | TRIS | 0.39 ± 0.07 nm | Suitable |

*Data derived from studies using (3-Aminopropyl)triethoxysilane (APTES), a close structural and functional analog.

Cell Culture Studies and Tissue Engineering

The surface properties of a material are a determining factor in its interaction with biological systems. In cell culture and tissue engineering, achieving optimal cell adhesion, proliferation, and function on synthetic substrates is paramount. Aminosilanes are widely used to modify the surfaces of materials to make them more conducive to cell growth.

Research has shown that treating glass surfaces with an aminosilane such as (3-aminopropyl)triethoxysilane (APTES) makes it a superior substrate for cell culture compared to untreated glass, especially when coated with extracellular matrix (ECM) proteins. nih.gov In one study, Madin-Darby Canine Kidney (MDCK) cells cultured on untreated glass that was coated with ECM proteins were found to remove the coated proteins and secrete their own. nih.gov In contrast, when the glass was first silanized with APTES and then coated with ECM proteins, the cells did not remove the pre-coated layer. nih.gov This stabilization of the ECM layer led to notable differences in cell morphology and motility, indicating that proper surface preparation with aminosilanes is crucial for studying the physiological effects of the ECM on cells. nih.gov

In the context of tissue engineering, aminosilanes are used to functionalize metallic implants to improve their biocompatibility and integration with host tissue. For instance, a titanium alloy (Ti-16Hf-25Nb) with a low elastic modulus, designed for biomedical applications, was surface-modified using APTES. nih.gov This modification creates a surface rich in primary amine groups, which can then be used to immobilize bioadhesive peptides, such as RGD (Arg-Gly-Asp), that are known to promote cell adhesion. nih.govresearchgate.net Studies comparing different silanization agents confirmed that APTES is effective for creating a homogeneous layer for biomolecule attachment on titanium alloys, which is a critical step in developing bioactive materials for tissue engineering. researchgate.net

| Substrate | Silane Used | Key Finding | Application |

| Glass | (3-aminopropyl)triethoxysilane (APTES) | Stabilized the coating of extracellular matrix (ECM) proteins, improving cell adhesion and influencing cell motility. nih.gov | Cell Culture |

| Ti-Nb-Hf Alloy | (3-aminopropyl)triethoxysilane (APTES) | Provided a functional surface for immobilizing short bioadhesive peptides to enhance cell adhesion. nih.govresearchgate.net | Tissue Engineering |

Targeted Drug Delivery and Bioimaging

The functionalization of nanoparticles with aminosilanes is a key strategy in the development of advanced systems for targeted drug delivery and bioimaging. The amine groups on the surface of the nanoparticles can be used as anchor points to attach targeting ligands, drugs, and imaging agents.

For bioimaging applications, nanocrystalline phosphors like Gadolinium Oxide doped with Europium (Gd₂O₃:Eu³⁺) have been surface-modified with (3-aminopropyl)trimethoxysilane (APTMS). manchester.ac.uk This functionalization is typically done after coating the nanoparticle with a thin layer of silica. The process results in nanoparticles with surface amine groups that can be used for further conjugation with biological molecules. manchester.ac.uk Crucially, this surface modification was found to enhance the material's photoluminescence, with absolute quantum yield increasing by 18% compared to unmodified nanoparticles, a significant improvement for imaging applications. manchester.ac.uk

In drug delivery, the surface chemistry of nanocarriers dictates their interaction with the biological environment. Hydrophilic and neutral surfaces are known to reduce opsonization—the process where proteins adsorb onto a particle surface, marking it for clearance by the immune system. nih.gov While polymers like polyethylene glycol (PEG) are standard for creating such "stealth" surfaces, aminosilane-functionalized surfaces provide a versatile platform for the controlled attachment of these and other biocompatible polymers. nih.govgelest.com The ability to modify surfaces with primary amine groups using compounds like this compound is essential for conjugating molecules that improve circulation time and target specificity of drug nanocarriers. gelest.com

| Nanomaterial | Silane Used | Key Finding | Application |

| Gd₂O₃:Eu³⁺ Nanoparticles | (3-aminopropyl)trimethoxysilane (APTMS) | Functionalization enhanced the quantum yield by 18%, improving performance as a red phosphor. manchester.ac.uk | Bioimaging |

| General Nanoparticles | This compound | Provides amine functional groups for surface modification, enabling the attachment of polymers or targeting molecules. gelest.com | Targeted Drug Delivery |

Grafting of Biocompatible Hydrophilic Polymers onto Surfaces

The permanent attachment, or grafting, of biocompatible hydrophilic polymers onto material surfaces is a powerful technique for improving biocompatibility, reducing biofouling, and controlling surface-protein interactions. Aminosilanes play a crucial role in preparing surfaces for this grafting process.

Hydrophilic polymers such as polyethylene glycol (PEG) and polyglycerols (PGs) are known for their ability to resist protein adsorption and cell adhesion. nih.gov To create a stable, long-lasting coating, these polymers must be covalently bound to the surface. A common strategy involves a two-step process: first, the surface is treated with an aminosilane to introduce reactive amine groups. Then, the hydrophilic polymer, which has been modified with a complementary reactive group, is exposed to the aminated surface, forming a stable covalent bond.